molecular formula C₁₇H₁₇Cl₂NO₅ B1144796 3-(2,3,4-Trimethoxy-6-methylbenzoyl)-4,5-dichloro-2-methoxypyridine CAS No. 688046-43-7

3-(2,3,4-Trimethoxy-6-methylbenzoyl)-4,5-dichloro-2-methoxypyridine

Cat. No. B1144796
CAS RN: 688046-43-7
M. Wt: 386.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,3,4-Trimethoxy-6-methylbenzoyl)-4,5-dichloro-2-methoxypyridine” is a complex organic molecule. It contains a pyridine ring which is a basic six-membered ring with one nitrogen atom. The pyridine ring is substituted with methoxy groups and a benzoyl group, which itself is substituted with methoxy groups and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring and a benzoyl group. The electron-donating methoxy groups could potentially influence the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the carbonyl group in the benzoyl moiety might be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. Standard safety practices should be followed when handling it, including the use of personal protective equipment .

Future Directions

The future research directions for this compound would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

(4,5-dichloro-2-methoxypyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO5/c1-8-6-10(22-2)15(23-3)16(24-4)11(8)14(21)12-13(19)9(18)7-20-17(12)25-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEDMKXHMMJEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)Cl)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13.8 g (159 mmol) of manganese dioxide was added to a solution having 4.66 g (12.0 mmol) of (2,3,4-trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol obtained in Step (f) dissolved in 30 ml of toluene, followed by reflux with heating for 2 hours. After cooling to room temperature, manganese dioxide was removed by filtration on the pad of celite, and toluene was distilled off under reduced pressure, followed by purification by silica gel column chromatography to obtain 2.98 g (yield: 65%) of 3-(2,3,4-trimethoxy-6-methylbenzoyl)-4,5-dichloro-2-methoxypyridine.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
13.8 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.